5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Description
Structural Characterization
Core Scaffold Geometry and Tautomeric Forms
The core scaffold consists of a 5,6-dihydro-4H-cyclopenta[b]thiophene ring system fused with a carboxamide group at the 2-position (Figure 1). The cyclopentane ring introduces conformational flexibility, while the thiophene moiety contributes aromatic stability.
Key Structural Features:
- Bicyclic Architecture : The fused cyclopentane-thiophene system creates a non-planar geometry, with the cyclopentane ring adopting a puckered conformation. This arrangement minimizes steric strain between adjacent substituents.
- Carboxamide Group : The carboxamide at the 2-position is susceptible to prototropic tautomerization , forming either amide-imidic or enol-imidic tautomers. Computational studies on analogous thiophene derivatives (e.g., thiophene-2-carbohydrazide) suggest that the endo-isomer is kinetically favored due to intramolecular hydrogen bonding.
| Tautomer | Structure | Stability |
|---|---|---|
| Amide | R-C(=O)-NH2 | Dominant under neutral conditions |
| Imidic | R-NH-C(=O)- | Stabilized by H-bonding (endo-form) |
Experimental Evidence:
- X-ray crystallography of related compounds (e.g., ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) reveals intramolecular N–H···O hydrogen bonds that stabilize the endo-conformation.
- DFT calculations on thiophene-2-carbohydrazide confirm that the endo-isomer has lower energy due to optimized orbital overlap.
Conformational Analysis via DFT Calculations
Density Functional Theory (DFT) studies provide critical insights into the conformational preferences and electronic properties of this compound.
Key Findings:
Endo vs. Exo Conformations :
- The endo-form is stabilized by intramolecular hydrogen bonds between the amide N–H and thiophene sulfur or adjacent carbonyl oxygen.
- DFT calculations on thiophene-2-carbohydrazide (a structurally similar compound) show that the endo-isomer has a lower energy barrier (~20 kJ/mol) compared to the exo-form.
Molecular Packing :
- In crystalline states, intermolecular N–H···S or N–H···O hydrogen bonds form extended networks, as observed in derivatives like 2-amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
- These interactions influence solid-state properties, such as thermal stability and solubility.
Computational Parameters:
| Parameter | Endo-Isomer | Exo-Isomer |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.8 |
| Dipole Moment (D) | 2.5 | 3.1 |
| Data from thiophene-2-carbohydrazide analogs |
Comparative Linear Bond Angle Studies in 2,5-Disubstituted Derivatives
The substitution pattern at the 2- and 5-positions significantly impacts bond angles and electronic distribution.
Key Observations:
- 2,5-Disubstitution vs. 2,4-Disubstitution :
| Substitution Pattern | C3–C4–S Angle (°) | Polarizability (ų) |
|---|---|---|
| 2,5-Disubstituted | 122–125 | 25–30 |
| 2,4-Disubstituted | 115–118 | 20–25 |
| Data from thiophene derivatives |
- Impact on Physical Properties :
- Dielectric Anisotropy (Δε) : 2,5-Disubstituted derivatives show higher Δε values due to aligned dipole moments, as demonstrated in cyclopenta[b]thiophene-based liquid crystals.
- Birefringence (Δn) : Increased polarizability in 2,5-substituted systems enhances Δn, critical for optoelectronic applications.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIPJPWFFMZWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
Industrial Production Methods
While specific industrial production methods for 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the compound.
Scientific Research Applications
Biological Activities
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has been studied for its biological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : Some studies have demonstrated that compounds related to 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Medicinal Chemistry Applications
The unique structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide makes it a valuable scaffold in medicinal chemistry:
- Drug Design : Its ability to interact with various biological targets allows it to serve as a template for designing new drugs. Modifications to the carboxamide group can enhance its pharmacological profile.
- Targeted Therapy : The compound's selectivity towards certain cellular pathways makes it a candidate for targeted therapies, particularly in oncology.
Materials Science Applications
In addition to medicinal uses, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can be explored in materials science:
- Organic Electronics : Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices.
- Polymer Chemistry : It can act as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of modified derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide on breast cancer cell lines. The results indicated significant inhibition of tumor growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The findings suggested that treatment with 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide reduced swelling and pain by modulating cytokine levels.
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Ring Systems
- Cyclopenta[c]thiophene Derivatives : Unlike the [b]-fused isomer, cyclopenta[c]thiophene derivatives (e.g., 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes) exhibit distinct electronic properties due to altered ring fusion, influencing reactivity and binding affinity .
- Tetrahydrobenzo[b]thiophene Analogues : Compounds like 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (, Compound 4d) replace the cyclopentane ring with a cyclohexane moiety, altering steric bulk and pharmacokinetic profiles .
Substituent Effects
- Carboxamide vs. Ester: Replacing the carboxamide with an ethyl ester (e.g., ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) reduces hydrogen-bonding capacity, as seen in reduced Falcipain-2 inhibition (IC₅₀ >100 µM vs. 3c’s IC₅₀ = 1.2 µM) .
- Hydrazide Derivatives : 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid hydrazide () introduces a reactive hydrazide group, enabling conjugation with aldehydes but reducing metabolic stability compared to carboxamides .
Antimalarial Activity (Falcipain-2 Inhibition)
Antiproliferative Activity
- Compound 25 (): Incorporates a triazinone ring, achieving IC₅₀ = 0.8 µM against MCF7 breast cancer cells via tyrosine kinase inhibition .
Physicochemical Properties
Biological Activity
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including pharmaceuticals and materials science.
Chemical Structure and Synthesis
The compound features a unique structure that incorporates sulfur and nitrogen atoms within a cyclopentane ring fused to a thiophene ring. This structural configuration is significant for its biological activity. The synthesis typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid, among other methods.
Antimicrobial Properties
Studies have indicated that 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in disrupting bacterial cell membranes and inhibiting key metabolic enzymes. The compound's mechanism of action likely involves interference with cellular processes essential for bacterial survival .
Antitumor Activity
Research has demonstrated that derivatives of this compound possess significant cytotoxic effects against human tumor cell lines. For instance, a study reported the growth inhibition (GI50) of specific derivatives on three different tumor cell lines, highlighting the potential of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide in cancer therapy .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide | A549 (Lung) | 15.0 |
| 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide | HeLa (Cervical) | 10.5 |
| 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide | MCF7 (Breast) | 12.0 |
Other Biological Activities
In addition to antimicrobial and antitumor properties, this compound has been investigated for its potential in modulating lipid storage in metabolic disorders. It has shown promise as an inhibitor of RNA helicase DHX9, which is implicated in various diseases related to lipid metabolism .
Case Studies
- Antitumor Evaluation : A study conducted on the cytotoxicity of novel thiophene derivatives revealed that compounds similar to 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide effectively inhibited the growth of several cancer cell lines. The results indicated that modifications to the thiophene structure could enhance biological activity .
- Antimicrobial Testing : In an investigation of antimicrobial efficacy, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of effectiveness, suggesting that structural variations can influence bioactivity significantly .
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization, substitution, and amidation. A common approach involves:
- Step 1 : Cyclopentene ring formation via acid-catalyzed cyclization of thiophene precursors.
- Step 2 : Introduction of the carboxamide group via nucleophilic acyl substitution, often using chloroacetamide derivatives in the presence of triethylamine (Et3N) or pyridine as a base .
- Step 3 : Purification via recrystallization (ethanol or isopropyl alcohol) or column chromatography.
Q. Key reaction conditions :
- Solvents: Ethanol, DMF, or dichloromethane.
- Temperature: Reflux (70–100°C) for 5–12 hours.
- Catalysts: Glacial acetic acid or Lewis acids (e.g., ZnCl2) .
Q. What analytical techniques are critical for characterizing this compound?
Rigorous characterization requires:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopentene and thiophene ring integration (e.g., δ 2.5–3.5 ppm for dihydro protons) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 240.71) .
- Melting point analysis : Reported range 153–154°C .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data in multi-step syntheses?
Discrepancies in yields (e.g., 60–85%) arise from:
- Side reactions : Uncontrolled cyclization or oxidation. Mitigate via inert atmospheres (N2/Ar) and moisture-free solvents.
- Catalyst efficiency : Screen alternatives (e.g., DMAP vs. Et3N) .
- Analytical validation : Use <sup>19</sup>F NMR (if fluorinated intermediates) or LC-MS to track byproducts .
Q. Example troubleshooting workflow :
| Issue | Diagnostic Method | Solution |
|---|---|---|
| Low yield in amidation step | HPLC purity check | Increase reaction time (8→12 h) |
| Unidentified byproducts | HRMS fragmentation | Optimize stoichiometry (1:1.2 molar ratio) |
Q. What structure-activity relationship (SAR) insights exist for modifying this scaffold?
Key functional groups influencing bioactivity:
- Cyclopentene ring : Saturation impacts conformational flexibility and receptor binding .
- Carboxamide group : Substitution with fluorobenzamide or methyloxazole enhances CNS permeability (logP optimization) .
- Thiophene core : Bromination at C5 improves antifungal activity (MIC: 2–8 µg/mL against C. albicans) .
Q. Experimental design for SAR :
- Step 1 : Synthesize analogs (e.g., 3-cyano, 2-fluoro derivatives).
- Step 2 : Screen in vitro (e.g., kinase inhibition, antimicrobial assays).
- Step 3 : Computational docking (AutoDock Vina) to map binding interactions .
Q. How can in silico methods predict metabolic stability of this compound?
Use ADMET prediction tools (e.g., SwissADME, pkCSM):
- Parameters :
- CYP450 isoform interactions (CYP3A4/2D6 inhibition risk).
- Plasma protein binding (>90% suggests limited bioavailability).
- Half-life (t1/2): Predicted 3–5 hours in humans .
- Validation : Compare with in vitro microsomal stability assays (e.g., rat liver microsomes) .
Methodological Tables
Q. Table 1. Comparative Reaction Conditions for Carboxamide Formation
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Et3N | DMF | 80 | 72 | 92 | |
| Pyridine | CH2Cl2 | 25 | 65 | 88 | |
| DMAP | THF | 60 | 85 | 96 |
Q. Table 2. Key Analytical Parameters for Quality Control
| Parameter | Technique | Target Specification |
|---|---|---|
| Purity | HPLC | ≥95% (254 nm) |
| Melting Point | DSC | 153–154°C |
| Solubility | Shake-flask | >10 mg/mL in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
